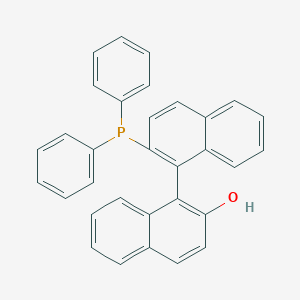

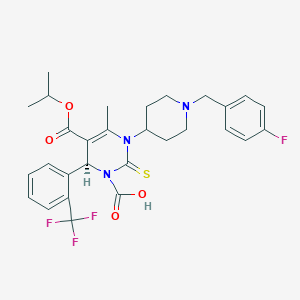

![molecular formula C15H15OPS B118573 Ethanethioic acid, S-[(diphenylphosphino)methyl] ester CAS No. 324753-11-9](/img/structure/B118573.png)

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester

Descripción general

Descripción

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is an organophosphorus compound with a wide range of applications in organic chemistry1. It is a derivative of ethanethiol and displays a strong sulfur-phosphorus bond1. It is known for its high reactivity towards both nucleophiles and electrophiles1.

Synthesis Analysis

Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, is synthesized through a simple reaction between diphenylphosphine and elemental sulfur1. The reaction occurs at room temperature in the presence of a Lewis acid catalyst such as boron trifluoride etherate1. The resulting product can be purified through recrystallization1.

Molecular Structure Analysis

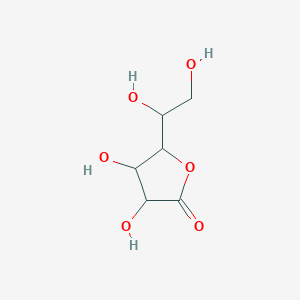

The molecular formula of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is C15H15OPS1. Its molecular weight is 274.3 g/mol1. The InChI and SMILES strings provide a textual representation of the compound’s structure1.

Chemical Reactions Analysis

Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, is characterized by its high reactivity towards other molecules, specifically nucleophiles and electrophiles1. It can readily undergo reactions such as nucleophilic addition-elimination, Wittig-reaction, and Michael addition1.

Physical And Chemical Properties Analysis

The physical properties of Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, include its molecular formula of C14H15PS, a molecular weight of 254.32 g/mol, and a melting point of −6 °C1. Phosphine Sulfide is soluble in common organic solvents, such as toluene, and it is sensitive to light, heat, and air1.Safety And Hazards

Phosphine Sulfide has a low potential for acute toxicity1. However, it should be handled with caution, as it can be highly reactive towards nucleophiles and electrophiles1.

Direcciones Futuras

Future directions include exploring the use of Phosphine Sulfide in catalysis, developing new methodologies for its synthesis, and exploring novel applications in fields such as materials science1.

Propiedades

IUPAC Name |

S-(diphenylphosphanylmethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15OPS/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXOEEJOVFRDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460632 | |

| Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |

CAS RN |

324753-11-9 | |

| Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)